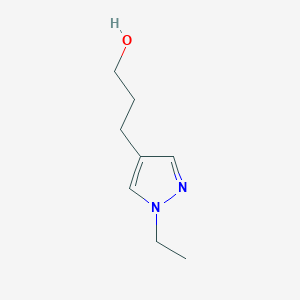

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, also known as 3-EP, is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a low boiling point and a strong odor. 3-EP has been used in the synthesis of various compounds, as a fuel additive, and as a solvent. It is also used in the production of pharmaceuticals, dyes, and other chemicals. In recent years, it has gained attention due to its potential applications in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

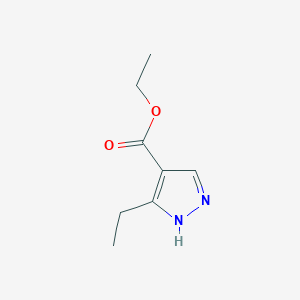

Pyrazole derivatives, closely related to 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, are synthesized and used in various scientific applications. The synthesis process often involves coordination with transition metals, leading to complexes characterized by spectroscopy and magnetic measurements. These complexes have potential applications in material science and nanotechnology (Seubert et al., 2011).

Crystal Growth and Material Characterization

The crystal growth process of pyrazole derivatives, including slow solvent evaporation techniques using chloroform and methanol, leads to the formation of yellowish and transparent crystals. These crystals undergo thorough characterization processes, including powder XRD, FT-IR, TG-DTA-DSC, and dielectric studies, providing insights into their stability and thermal behavior (Vyas et al., 2012).

Potential Antimicrobial and Anticancer Agents

Some pyrazole derivatives show promising results as antimicrobial and anticancer agents. The synthesis of specific compounds from ethyl pyrazole carboxylates and their subsequent characterization through various spectroscopic methods leads to compounds with significant in vitro antimicrobial and anticancer activities. These compounds show higher anticancer activity compared to reference drugs like doxorubicin (Hafez et al., 2016).

Ligand Synthesis and Complex Formation

The synthesis of pyrazole-based ligands leads to the formation of complexes with various metals. These complexes are thoroughly characterized and studied for their potential applications. For instance, dicopper(II) complexes derived from pyrazole-based N2O ligands have been synthesized and characterized, showing potential for catalytic activities (Zhang et al., 2007).

Propiedades

IUPAC Name |

3-(1-ethylpyrazol-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDCVYLLOQIZIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629692 |

Source

|

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |

CAS RN |

1007516-30-4 |

Source

|

| Record name | 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)